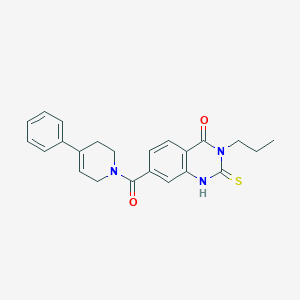

7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one

Description

7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a tetrahydropyridine ring with a quinazolinone core, making it a subject of study for its potential biological and chemical properties.

Properties

Molecular Formula |

C23H23N3O2S |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C23H23N3O2S/c1-2-12-26-22(28)19-9-8-18(15-20(19)24-23(26)29)21(27)25-13-10-17(11-14-25)16-6-4-3-5-7-16/h3-10,15H,2,11-14H2,1H3,(H,24,29) |

InChI Key |

FTKXVRWNVCGELS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)NC1=S |

Origin of Product |

United States |

Preparation Methods

Carboxylic Acid Activation

The quinazolinone intermediate is first brominated at C-7 using N-bromosuccinimide (NBS) in acetic acid. Subsequent Suzuki-Miyaura coupling with 4-phenyl-1,2,3,6-tetrahydropyridine-1-boronic acid installs the dihydropyridine moiety.

Carbonyl Linkage Formation

The boronic acid-coupled product is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) . This acid is then converted to an acyl chloride with thionyl chloride (SOCl₂) and coupled to the dihydropyridine’s secondary amine via Schotten-Baumann conditions (aqueous NaOH, 0–5°C).

Reaction summary :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, CH₃COOH, 50°C, 4h | 85 |

| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, DME, 80°C, 12h | 70 |

| Oxidation | CrO₃/H₂SO₄, acetone, 0°C, 2h | 90 |

| Acyl Chloride Formation | SOCl₂, reflux, 3h | 95 |

| Amide Coupling | Dihydropyridine amine, NaOH, 0°C, 1h | 65 |

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Structural confirmation relies on:

Chemical Reactions Analysis

Types of Reactions

7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is investigated for its potential pharmacological properties. Researchers are exploring its effects on cellular pathways and its potential as a therapeutic agent.

Medicine

In medicine, the compound is being studied for its potential use in drug development. Its unique structure may offer new avenues for the treatment of various diseases, including neurodegenerative disorders and cancer.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it a valuable candidate for various industrial applications.

Mechanism of Action

The mechanism of action of 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to affect signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

4-Phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.

Quinazolinone derivatives: Widely studied for their pharmacological properties, including anticancer and antimicrobial activities.

Uniqueness

What sets 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one apart is its combined structural features, which may offer unique biological activities and chemical reactivity. This dual functionality makes it a promising candidate for further research and development.

Biological Activity

The compound 7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one is a member of the quinazoline family, known for its diverse biological activities. This article reviews the available literature on its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a quinazolinone core, which is often associated with various pharmacological effects.

Anticancer Properties

Recent studies have highlighted the potential of quinazoline derivatives in cancer therapy. For instance, a study on related compounds indicated that they exhibit potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are crucial in multidrug resistance in cancer cells . The compound's structural similarity to gefitinib, a known anticancer agent, suggests it may also inhibit these transporters, enhancing the efficacy of chemotherapeutic agents.

The mechanisms through which quinazoline derivatives exert their biological effects include:

- Inhibition of ABC Transporters : The compound may act as a competitive substrate for BCRP and P-gp, thereby increasing the intracellular accumulation of anticancer drugs .

- Cell Cycle Arrest : Quinazoline derivatives have been shown to induce cell cycle arrest in various cancer cell lines, suggesting potential as antimitotic agents .

Case Studies and Research Findings

Antioxidant Activity

Research indicates that the compound may possess antioxidant properties. Quinazolinone derivatives with specific substituents have shown enhanced antioxidant activity through various assays, suggesting potential applications in oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one, and how can structural purity be validated?

- Methodology : A two-step synthesis is typically employed:

Condensation : React 4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl chloride with a thioamide precursor under inert conditions (e.g., nitrogen atmosphere) in anhydrous tetrahydrofuran (THF) at 60–80°C for 12–24 hours.

Cyclization : Introduce propyl groups via nucleophilic substitution using propyl bromide in the presence of a base like potassium carbonate.

- Characterization : Validate purity via 1H/13C NMR (to confirm substituent positions and stereochemistry) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . Infrared (IR) spectroscopy can identify the sulfanylidene (C=S) stretch near 1150–1250 cm⁻¹ .

Q. How can researchers mitigate byproduct formation during the synthesis of this quinazolin-4-one derivative?

- Key Strategies :

- Use anhydrous solvents and rigorously exclude moisture to prevent hydrolysis of intermediates.

- Optimize reaction stoichiometry (e.g., 1.2 equivalents of propyl bromide to ensure complete alkylation).

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization to isolate intermediates before side reactions occur .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and stability of the 3,6-dihydro-2H-pyridine moiety in this compound?

- Approach :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the electronic structure, focusing on the conjugation between the pyridine and quinazolinone rings.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic/nucleophilic attack .

Q. How can researchers resolve contradictions in spectroscopic data for the sulfanylidene group?

- Case Study : If NMR signals for the sulfanylidene group overlap with aromatic protons:

Use 2D NMR techniques (e.g., HSQC, HMBC) to assign proton-carbon correlations.

Employ variable-temperature NMR to reduce signal broadening caused by tautomerism .

- Alternative Methods : Raman spectroscopy provides complementary data to IR for sulfur-containing functional groups .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro bioactivity assays?

- Stabilization Techniques :

- Prepare lyophilized formulations to minimize hydrolysis.

- Use DPPH radical scavenging assays to assess oxidative degradation risks.

- Store solutions in amber vials at –20°C with desiccants to prevent photolytic and hydrolytic breakdown .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodology :

Synthesize analogs with variations in the propyl chain (e.g., replacing with cyclopropyl or aryl groups) and sulfanylidene substituents (e.g., oxygen or selenium substitution).

Test bioactivity against target enzymes (e.g., dihydroorotate dehydrogenase (DHODH)) using enzyme inhibition assays with UV-Vis kinetic monitoring .

- Data Analysis : Apply multivariate regression models to correlate substituent electronic parameters (Hammett constants) with activity trends .

Contradictions and Challenges

Q. Why do yields vary significantly across reported synthetic protocols for similar quinazolinone derivatives?

- Critical Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.